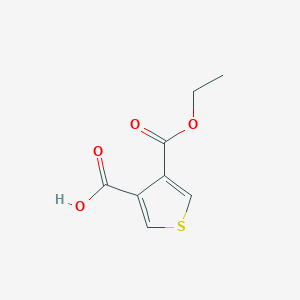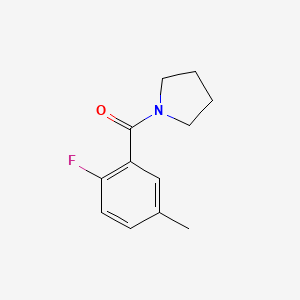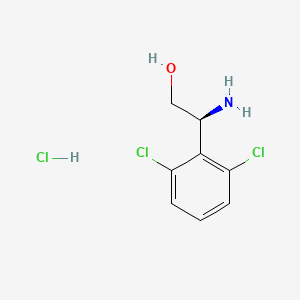
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenyl group and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone
Comparison:
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a different fluorine substitution pattern, which can affect its reactivity and biological activity.
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic properties.
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone: Features a piperidine ring, which can influence its binding affinity and selectivity for biological targets .
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
InChI Key |
WMJSYIVBSURIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
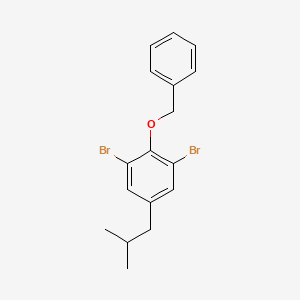

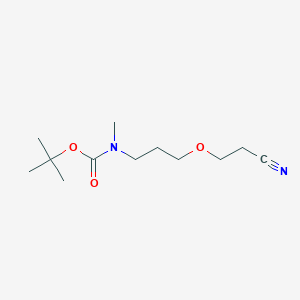
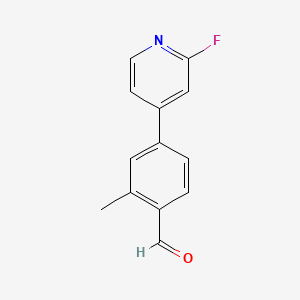
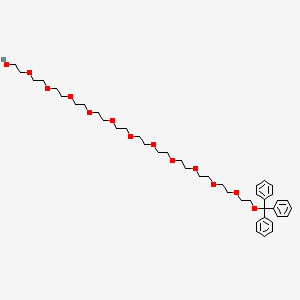
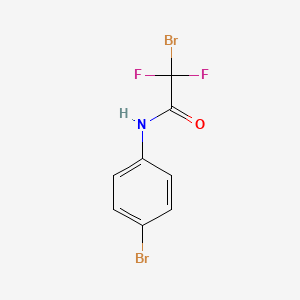
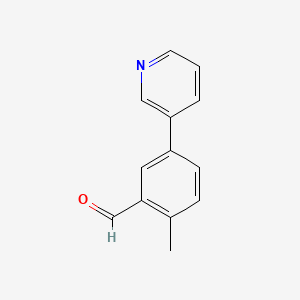
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
